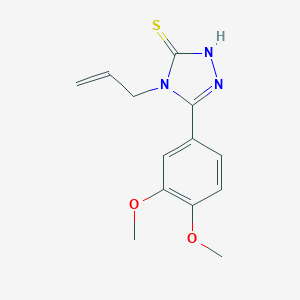

4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that belongs to the class of triazoles . The triazole ring moiety has a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of “this compound” involves several steps . First, 4,4-dimethoxybenzoic acid is esterified using ethanol in the presence of concentrated sulfuric acid. The resulting ester is then treated with hydrazine monohydrate to give a hydrazide. This hydrazide is reacted with allyl isothiocyanate in the presence of absolute ethanol to afford a carbazide. Finally, the carbazide is refluxed with 2N NaOH and then acidified with concentrated HCl to afford the target compound .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups . It includes an allyl group, a dimethoxyphenyl group, a triazole ring, and a thiol group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazinolysis, and intramolecular cyclization . These reactions are monitored by TLC and the products are confirmed by their reported melting points .Scientific Research Applications

Antioxidant and Biochemical Activity

Compounds with a thiogroup, such as 1,2,4-triazole-3-thiones, exhibit significant antioxidant and antiradical activity. Their positive impact on biochemical processes in patients exposed to high radiation doses has been compared to that of biogenic amino acids like cysteine, which also possesses a free SH-group. The synthesis and pharmacological activity of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles are crucial in exploring new possibilities for synthesized 1,2,4-triazole-3-tiones, including 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (Kaplaushenko, 2019).

Broad Biological Activities

Recent studies have highlighted the broad spectrum of biological activities of 1,2,4-triazole derivatives, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and structural modification of these compounds are promising areas of research in bioorganic and medicinal chemistry, suggesting a potential for the development of new therapeutic agents (Ohloblina, 2022).

Advanced Synthetic Methods

Innovative synthetic methods have expanded the applications of triazole derivatives in pharmaceuticals, highlighting the need for efficient preparations that consider green chemistry and sustainability. The development of new triazole-based drugs for emerging diseases and resistant bacterial strains is of great importance, underscoring the versatility of 1,2,4-triazole derivatives in addressing current medical challenges (Ferreira et al., 2013).

Diverse Industrial Applications

Beyond their biological activities, 1,2,4-triazole derivatives have found applications in agriculture, pharmaceuticals, dyes, and high-energy materials. Their use in the production of heat-resistant polymers, fluorescent products, and ionic liquids demonstrates the broad industrial relevance of these compounds (Nazarov et al., 2021).

Future Directions

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-4-7-16-12(14-15-13(16)19)9-5-6-10(17-2)11(8-9)18-3/h4-6,8H,1,7H2,2-3H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRDSESGVZXDSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B414183.png)

![3-[3-(trifluoromethyl)phenyl]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B414184.png)

![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B414186.png)

![(5E)-2-(2-chloroanilino)-5-[(4-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B414187.png)

![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B414189.png)

![N-[4-(benzenesulfonyl)-2,3-dihydro-1H-cyclopenta[b]indol-7-yl]benzenesulfonamide](/img/structure/B414190.png)

![2-fluorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B414193.png)

![2-pentanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B414194.png)

![6-(1-Methyl-2-phenylvinyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B414195.png)

![6-(4,6-Dimethylcyclohex-3-en-1-yl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B414198.png)

![6-[5-(4-Bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B414199.png)

![1-(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B414207.png)